Cystamine sulfate hydrate

Overview

Description

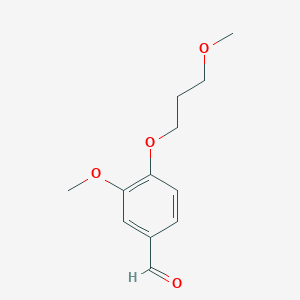

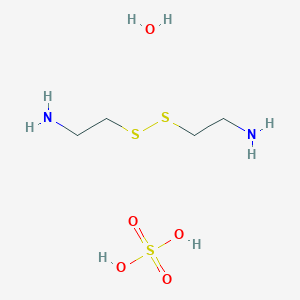

Cystamine sulfate hydrate is an organic disulfide compound with the chemical formula S2(CH2CH2NH2)2·H2SO4·xH2O. It is known for its radiation-protective properties and is used in various scientific and industrial applications. The compound is a hydrate, meaning it contains water molecules as part of its crystal structure .

Mechanism of Action

Target of Action

Cystamine sulfate hydrate primarily targets the cystine transporter in cells . This transporter is responsible for the movement of cystine, a type of amino acid, out of the cell . By interacting with this transporter, this compound can influence the levels of cystine within the cell .

Mode of Action

This compound interacts with its target by converting cystine into cysteine and cysteine-cysteamine mixed disulfides . This conversion reduces the buildup of cystine within the cell, thereby preventing the harmful effects of cystine accumulation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . These pathways play crucial roles in cellular health and function, and their modulation by this compound can have significant downstream effects .

Pharmacokinetics

It is known that cystamine can traverse the blood-brain barrier, which is a desirable characteristic for drugs targeting neurodegeneration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to bind reversibly with purified DNA in vitro, imparting a radiation-protective effect to treated DNA . In vitro cell culture experiments on mammalian cells treated with this compound failed to show a radiation-protective effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the local redox environment can determine whether cystamine or its reduced form, cysteamine, is the active agent . Understanding these environmental influences is crucial for optimizing the use of this compound in therapeutic applications.

Biochemical Analysis

Biochemical Properties

Cystamine sulfate hydrate plays a significant role in biochemical reactions. It has been used for attaching polyphenol oxidase (PPO) onto gold nanoparticles during the development of biosensors for the determination of sulfite in white and red wine samples . This indicates that this compound can interact with enzymes like PPO and potentially influence their activity.

Cellular Effects

For instance, cysteamine has been found to prevent aggregation of SOD1 and improve cell survival in cell culture models of ALS

Molecular Mechanism

Cysteamine, a related compound, is known to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . It’s possible that this compound may exert its effects through similar mechanisms.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Cysteamine, a related compound, has been shown to have beneficial effects in animal models of neurodegenerative diseases like Huntington’s disease .

Metabolic Pathways

Cysteamine, a related compound, is known to be involved in the degradation of coenzyme A in mammalian cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cystamine sulfate hydrate can be synthesized through the oxidation of cysteamine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond between two cysteamine molecules.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cysteamine with sulfuric acid. The reaction is conducted in a controlled environment to ensure the purity and yield of the final product. The resulting compound is then crystallized and hydrated to form this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cysteamine sulfonic acid.

Reduction: The compound can be reduced back to cysteamine using reducing agents such as dithiothreitol or sodium borohydride.

Substitution: this compound can participate in substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, sodium borohydride.

Reaction Conditions: Aqueous solutions, controlled temperatures, and pH levels.

Major Products Formed:

Oxidation: Cysteamine sulfonic acid.

Reduction: Cysteamine.

Substitution: Various substituted cystamine derivatives.

Scientific Research Applications

Cystamine sulfate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a starting reagent in the synthesis of various compounds, including cystamine bis(5-aminotetrazolate).

Biology: Employed in the development of biosensors, such as those for the determination of sulfite in wine samples.

Medicine: Known for its radiation-protective properties, it is used to prevent normal tissues from radiation damage in clinical radiation therapy.

Industry: Utilized in the preparation of gold nanoparticles for biosensor development.

Comparison with Similar Compounds

Cysteamine: The reduced form of cystamine, used in the treatment of cystinosis.

Cystamine dihydrochloride: Another salt form of cystamine, used in similar applications.

2-Hydroxyethyl disulfide: A related disulfide compound with different applications.

Uniqueness: Cystamine sulfate hydrate is unique due to its radiation-protective properties and its ability to form stable disulfide bonds. This makes it particularly valuable in medical and industrial applications where oxidative stress and radiation damage are concerns .

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.H2O4S.H2O/c5-1-3-7-8-4-2-6;1-5(2,3)4;/h1-6H2;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARGHWGZRNMDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583781 | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342385-53-9 | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.